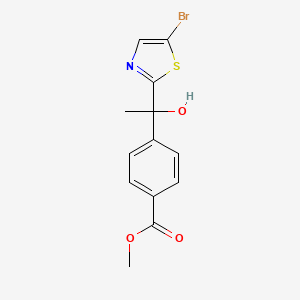
Methyl 4-(1-(5-bromothiazol-2-yl)-1-hydroxyethyl)benzoate
Cat. No. B8460440
M. Wt: 342.21 g/mol
InChI Key: SSAHZXZDKOXIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08551984B2
Procedure details


N-bromosuccinimide (0.933 g, 5.24 mmol) was added to a solution of the product of Step 1 (1.15 g, 4.37 mmol) and DMF (8.73 ml). The resulting solution was stirred overnight at room temperature. The reaction was diluted with ethyl acetate and transferred to a separatory funnel. The organic layer was washed with aqueous saturated NaHCO3 and brine. The organic layer was dried over Na2SO4, filtered and concentrated. Flash chromatography (0-65% EtOAc/hexanes) afforded methyl 4-[1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]benzoate (863 mg, 2.52 mmol, 57.7% yield) as a yellow solid. MS ESI: [M+H]+ m/z 343.9.

Name
product
Quantity
1.15 g
Type
reactant
Reaction Step One



Name
Yield
0%

Yield
57.7%
Identifiers


|
REACTION_CXSMILES
|
[Br:1]N1C(=O)CCC1=O.[OH:9][C:10]([C:17]1[CH:26]=[CH:25][C:20]([C:21]([O:23][CH3:24])=[O:22])=[CH:19][CH:18]=1)([C:12]1[S:16][CH:15]=NC=1)[CH3:11].C[N:28]([CH:30]=O)C>C(OCC)(=O)C>[Br:1][C:15]1[S:16][C:12]([C:10]([C:17]2[CH:18]=[CH:19][C:20]([C:21]([O:23][CH3:24])=[O:22])=[CH:25][CH:26]=2)([OH:9])[CH3:11])=[N:28][CH:30]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.933 g
|
|
Type
|
reactant
|
|
Smiles
|
BrN1C(CCC1=O)=O
|
|
Name
|
product
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
OC(C)(C1=CN=CS1)C1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
8.73 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
transferred to a separatory funnel
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with aqueous saturated NaHCO3 and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 0% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CN=C(S1)C(C)(O)C1=CC=C(C(=O)OC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 2.52 mmol | |
| AMOUNT: MASS | 863 mg | |
| YIELD: PERCENTYIELD | 57.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
